molecular formula C22H21NO2 B14518035 2-Cyanoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate CAS No. 62544-34-7

2-Cyanoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

Cat. No.: B14518035
CAS No.: 62544-34-7
M. Wt: 331.4 g/mol
InChI Key: KVVVIWXKXTYTFN-UHFFFAOYSA-N
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Description

2-Cyanoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure, featuring a cyanoethyl group, two phenyl groups, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the reaction of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with 2-cyanoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include acidic or basic catalysts, depending on the specific reaction conditions required.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Cyanoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Cyanoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenyl groups provide stability and influence the compound’s reactivity. The cyclohexene ring can undergo various transformations, contributing to the compound’s versatility in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate: shares similarities with other cyanoethyl and diphenylcyclohexene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both cyano and phenyl groups, along with the cyclohexene ring, allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

62544-34-7

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

2-cyanoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C22H21NO2/c23-14-7-15-25-22(24)19-12-13-20(17-8-3-1-4-9-17)21(16-19)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-13,15-16H2

InChI Key

KVVVIWXKXTYTFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(CC1C(=O)OCCC#N)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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